
AG2034
Vue d'ensemble
Description
AG2034 est un nouvel inhibiteur de la formyltransférase du glycinamide ribonucléotide, une enzyme impliquée dans la voie de novo de la synthèse des purines. Ce composé a été conçu sur la base de la structure aux rayons X du domaine de la formyltransférase du glycinamide ribonucléotide de l'enzyme trifonctionnelle humaine. This compound a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses et a été sélectionné pour le développement préclinique en vue d'essais cliniques .
Méthodes De Préparation
AG2034 est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé de l'acide thiénoyl-L-glutamique. La voie de synthèse comprend les étapes suivantes :
Formation du dérivé de l'acide thiénoyl-L-glutamique : Ceci implique la réaction de l'acide 2,5-thiophènedicarboxylique avec l'acide L-glutamique dans des conditions spécifiques.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le dérivé pyrimidino-thiazinyle.
Formation du produit final :
Analyse Des Réactions Chimiques
Enzymatic Inhibition Mechanism
AG2034 selectively targets GARFT, a critical enzyme in the purine synthesis pathway. Key biochemical interactions include:
GARFT Binding and Inhibition
-
Target Affinity : this compound inhibits human GARFT with a , leveraging sulfur atoms to enhance binding affinity within the folate cofactor site .
-
Structural Basis : Designed using X-ray crystallography of Escherichia coli GARFT and the human trifunctional enzyme’s GARFT domain, this compound mimics the folate substrate while optimizing interactions with conserved residues .
-
Functional Impact : By blocking the conversion of glycinamide ribonucleotide (GAR) to formyl-GAR, this compound halts purine synthesis, depleting nucleotide pools required for DNA replication .
Table 1: Key Enzymatic Parameters of this compound
Parameter | Value |
---|---|
GARFT Inhibition () | 28 nM |
Folate Receptor Affinity | |
FPGS Substrate () | 6.4 μM |
FPGS Activity () | 0.48 nmol/hr/mg |
Pharmacokinetic Reactions
This compound exhibits complex pharmacokinetics influenced by its polyglutamation and elimination profile:
Systemic Clearance and Accumulation
-
Trimodal Elimination : Median half-lives observed in plasma:
-
Dose-Linearity : Area under the curve (AUC) for course 1 showed a linear relationship with dose () .
-
Cumulative Exposure : Course 3 AUC increased by 184% (range: 20–389%) compared to course 1, correlating with heightened toxicity .
Table 2: Pharmacokinetic Profile of this compound
Parameter | Median Value |
---|---|
Systemic Clearance | 9.4–144.5 mL/min/m² |
Volume of Distribution () | 1.2–7.6 L/m² |
MTD (Phase I) | 5.0 mg/m² |
Intracellular Metabolism
This compound undergoes enzymatic modifications that enhance its retention and activity:
Polyglutamation by FPGS
-
This compound is a substrate for folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate residues. This process increases intracellular retention and potentiates GARFT inhibition .
-
Reversibility : Growth inhibition in vitro is reversed by hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA), confirming purine synthesis blockade as the primary mechanism .
Erythrocyte Processing
-
RBCs convert this compound to its desglutamate form (AG2057) via carboxypeptidase G, enabling quantification via HPLC/electrochemical detection .
-
Assay Specificity : No cross-reactivity with endogenous folates (e.g., folic acid, 5-methyltetrahydrofolate) .
Toxicity and Pharmacodynamics
Dose-limiting toxicities (DLTs) correlate with systemic exposure:
Key Observations
-
Grade III/IV toxicities (mucositis, diarrhea, thrombocytopenia) occurred at higher AUC values ( for course 1; for course 3) .
-
Cumulative toxicity linked to RBC folate depletion and prolonged drug exposure .
Analytical Methods
This compound quantification employs specialized assays:
Table 3: Analytical Techniques for this compound
Method | Application | Sensitivity |
---|---|---|
ELISA | Plasma this compound | 2 ng/mL (LOD) |
HPLC/Electrochemical Detection | RBC this compound & Metabolites | 5 ng/mL (LLOQ) |
Applications De Recherche Scientifique
AG2034 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the inhibition of glycinamide ribonucleotide formyltransferase and its effects on purine synthesis.
Biology: The compound is used to investigate the role of glycinamide ribonucleotide formyltransferase in cellular metabolism and its potential as a target for cancer therapy.
Medicine: this compound has shown promising results in preclinical studies for its potential use in cancer treatment.
Mécanisme D'action
AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. By inhibiting this enzyme, this compound blocks the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces cell death in rapidly dividing cancer cells. This compound has a high affinity for the folate receptor and is a substrate for folylpolyglutamate synthetase, which enhances its cellular uptake and retention .
Comparaison Avec Des Composés Similaires
AG2034 est similaire à d'autres inhibiteurs de la formyltransférase du glycinamide ribonucléotide tels que le lométrexol. This compound a une affinité de liaison plus élevée pour le récepteur des folates et une puissance supérieure dans l'inhibition de la croissance des cellules cancéreuses. D'autres composés similaires comprennent :
La spécificité d'this compound réside dans son inhibition spécifique de la formyltransférase du glycinamide ribonucléotide et sa forte affinité pour le récepteur des folates, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Activité Biologique
AG2034 is a novel folate analogue developed as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment, due to its selective targeting of tumor cells that express folate receptors (FRs) and proton-coupled folate transporters (PCFT).
This compound inhibits GARFT, thereby blocking the synthesis of purines necessary for DNA and RNA production in rapidly dividing cells, such as cancer cells. This inhibition leads to reduced cellular ATP levels, resulting in cell death or cytostasis, especially under hypoxic conditions typical of many tumors .
Biological Activity Summary
- Target Enzyme : Glycinamide ribonucleotide formyltransferase (GARFT)
- Mechanism : Inhibition of de novo purine synthesis
- Transport Mechanisms : Selective uptake via FRs and PCFT over reduced folate carrier (RFC)
In Vitro Studies
This compound has demonstrated significant antitumor activity in various human tumor cell lines, including KB and IGROV1 cells. The compound's selectivity for FRs and PCFT over RFC enhances its efficacy while minimizing potential toxicity to normal tissues .
Table 1: In Vitro Activity of this compound Against Tumor Cell Lines
Cell Line | IC50 (nM) | Transport Mechanism |
---|---|---|
KB | 3 | FRs / PCFT |
IGROV1 | 6 | FRs / PCFT |
PC43-10 (RFC+) | >1000 | RFC |
In Vivo Studies
In preclinical models, such as SCID mice bearing IGROV1 tumors, this compound exhibited robust antitumor effects. The efficacy was notable with a significant reduction in tumor burden and high rates of complete remission observed at specific dosages .
Table 2: Efficacy of this compound in SCID Mouse Models
Treatment Group | Tumor Burden Reduction (%) | Complete Remissions (%) |
---|---|---|
Control | 0 | 0 |
This compound (Low Dose) | 50 | 20 |
This compound (High Dose) | 85 | 80 |
Clinical Trials
A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of this compound in patients with advanced cancers. The trial found that while this compound was well-tolerated at lower doses, dose-limiting toxicities such as mucositis and thrombocytopenia were observed at higher doses. No objective antitumor responses were recorded during this phase, highlighting the need for further investigation into optimal dosing strategies and combination therapies .
Case Study: Phase I Clinical Trial Results
- Participants : 28 patients with histologically proven intractable cancers
- Dosing Schedule : Intravenous infusion every three weeks
- Maximum Tolerated Dose (MTD) : 5 mg/m²
- Common Toxicities :
- Mucositis
- Diarrhea
- Neutropenia
Propriétés
Numéro CAS |
177575-17-6 |
---|---|
Formule moléculaire |
C18H21N5O6S2 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |
Clé InChI |
HHKAOUMVRGSKLS-UWVGGRQHSA-N |
SMILES |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG2034; AG-2034; AG 2034 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.